molecular formula C19H15FO4S B2589088 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate CAS No. 477857-16-2

2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate

Cat. No. B2589088
M. Wt: 358.38
InChI Key: RITBUIIBHQPTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate” is a complex organic compound. It is a derivative of biphenyl, which is a type of hydrocarbon with two connected phenyl rings . The compound also contains a fluoro group, a methoxy group, and a benzenesulfonate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the biphenyl core, with the two phenyl rings connected by a single bond . One of these rings would have a fluorine atom attached, while the other ring would be connected to the methoxybenzenesulfonate group .

Scientific Research Applications

Chemical Synthesis and Material Science

2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate is a compound with potential applications in chemical synthesis and material science. For example, it has been used in the synthesis of fluorinated poly(arylene ether)s with pendant sulfonic acid groups for proton exchange membranes. These materials have shown promising properties for use in fuel cell technologies, including high proton conductivity and enhanced oxidative stability compared to non-fluorinated analogs. The facile synthesis of these fluorinated ethers highlights the compound's role in developing advanced materials for energy applications (Jiaqi Xu et al., 2017).

Pharmaceutical Research

In pharmaceutical research, 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate derivatives have been explored for their potential as anticancer agents. A study on aminothiazole-paeonol derivatives synthesized using this compound showed high anticancer potential against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). Among these, specific derivatives exhibited potent inhibitory activity, demonstrating the compound's relevance in the development of new anticancer therapies (Chia-Ying Tsai et al., 2016).

Antimicrobial Applications

Furthermore, 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate-related molecules have been synthesized for evaluating their antimicrobial activities. Research into eperezolid-like molecules, including derivatives of this compound, has shown high activity against Mycobacterium smegmatis, indicating potential applications in treating bacterial infections (Meltem Yolal et al., 2012).

Advanced Materials Development

The compound's derivatives have also been investigated for their role in the development of advanced materials, such as liquid crystals with photoresponsive behavior. Computational analysis of fluorinated liquid crystals derived from 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate has provided insights into their molecular ordering, offering possibilities for applications in display technologies and optical devices (D. Ojha & V. Pisipati, 2003).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information . As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The potential applications and future directions for “2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate” are not clear from the available information. It could potentially be of interest in various areas of organic chemistry, given its complex structure .

properties

IUPAC Name

(3-fluoro-4-phenylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4S/c1-23-15-7-10-17(11-8-15)25(21,22)24-16-9-12-18(19(20)13-16)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBUIIBHQPTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate

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